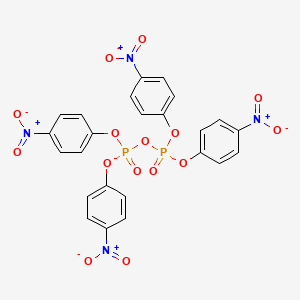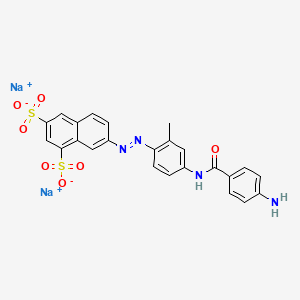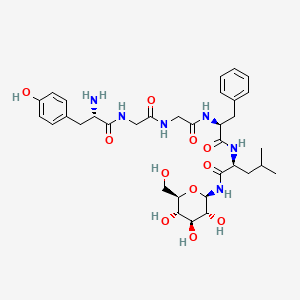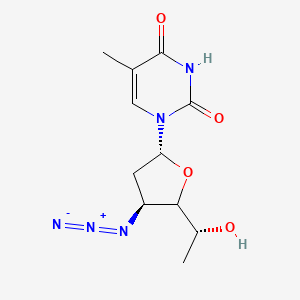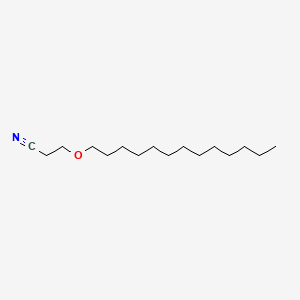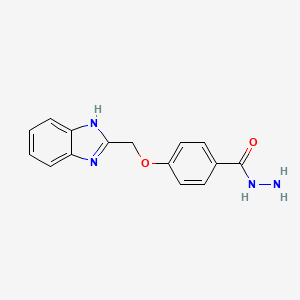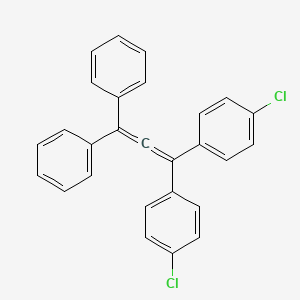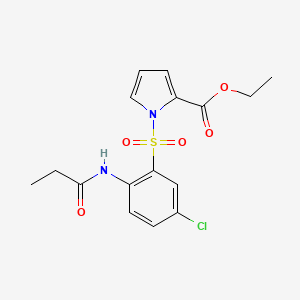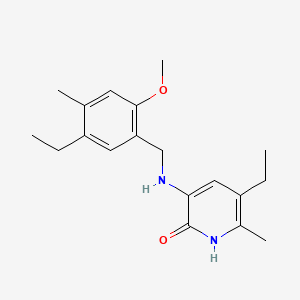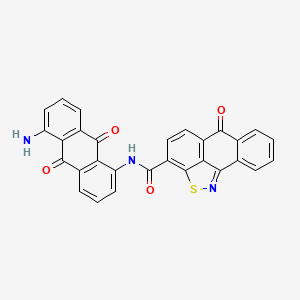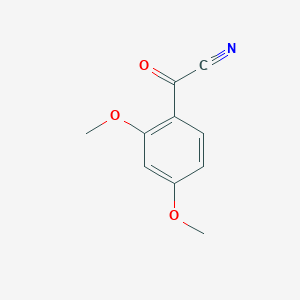
Benzanilide, 5-chloro-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 5-chloro-2-(methylamino)- is a chemical compound with the molecular formula C14H12ClNO It is a derivative of benzanilide, characterized by the presence of a chlorine atom at the 5-position and a methylamino group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 5-chloro-2-(methylamino)- typically involves the reaction of 5-chloro-2-nitrobenzoic acid with methylamine. The nitro group is first reduced to an amino group, followed by acylation to form the desired benzanilide derivative. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation, and acylation agents like acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts has been explored for the synthesis of bioactive benzanilides .
Analyse Des Réactions Chimiques
Types of Reactions: Benzanilide, 5-chloro-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Benzanilide, 5-chloro-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzanilide, 5-chloro-2-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chlorobenzophenone
- 2-Methylamino-5-chlorobenzophenone
- Diazepam
Comparison: Benzanilide, 5-chloro-2-(methylamino)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its methylamino group can enhance its solubility and interaction with biological targets compared to other benzanilide derivatives .
Propriétés
Numéro CAS |
1908-40-3 |
|---|---|
Formule moléculaire |
C14H13ClN2O |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
5-chloro-2-(methylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) |
Clé InChI |
XHFLVBLUVBWYQA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



